Cas no 512810-25-2 (1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

1,3-dimethyl-1h-pyrazole-4-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1,3-dimethyl-1h-pyrazole-4-carbohydrazide
- 1H-Pyrazole-4-carboxylicacid,1,3-dimethyl-,hydrazide(9CI)
- SB86345
- EN300-228286
- CS-0173478
- STK301817
- LS-01727
- MFCD03419412
- 512810-25-2
- SCHEMBL22987577
- BBL038359
- AKOS000308017
- D86060
- 1,3-dimethylpyrazole-4-carbohydrazide
- ALBB-004636
-
- MDL: MFCD03419412
- インチ: InChI=1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11)
- InChIKey: YVHSEIOJPHRUIV-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C=C1C(NN)=O)C
計算された属性
- せいみつぶんしりょう: 154.08546096g/mol
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 72.9Ų
1,3-dimethyl-1h-pyrazole-4-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228286-0.05g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
Enamine | EN300-228286-0.5g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 0.5g |
$375.0 | 2024-06-20 | |
Enamine | EN300-228286-1.0g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 1.0g |
$481.0 | 2024-06-20 | |
abcr | AB405489-1 g |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |
512810-25-2 | 1g |
€406.00 | 2023-04-25 | ||
abcr | AB405489-250 mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 250MG |
€198.50 | 2022-03-24 | ||
abcr | AB405489-500 mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide; . |
512810-25-2 | 500mg |
€339.20 | 2023-04-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244118-100mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 98% | 100mg |
¥70.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244118-250mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 98% | 250mg |
¥183.00 | 2024-05-10 | |
Enamine | EN300-228286-5g |
1,3-dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 95% | 5g |
$1027.0 | 2023-09-15 | |
Ambeed | A167771-100mg |
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide |
512810-25-2 | 98% | 100mg |
$9.0 | 2024-04-19 |
1,3-dimethyl-1h-pyrazole-4-carbohydrazide 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1,3-dimethyl-1h-pyrazole-4-carbohydrazideに関する追加情報
Introduction to 1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2)
1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and chemical properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide consists of a pyrazole ring with two methyl groups attached at the 1 and 3 positions, and a carbohydrazide moiety at the 4 position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts significant biological activity to the molecule. The carbohydrazide group, on the other hand, is known for its ability to form stable complexes with various metal ions, making it a valuable scaffold in the design of metal-based drugs.
Recent studies have highlighted the diverse biological activities of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide. One of the most notable applications is its use as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and membranes, leading to cell death.
In addition to its antimicrobial properties, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has also shown promise as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage.
The anti-inflammatory potential of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has also been explored. Inflammation is a complex biological response to harmful stimuli and is involved in many chronic diseases. Research conducted by a team at the University of California has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
In the context of cancer research, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
The pharmacokinetic properties of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests that it can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further enhance its therapeutic potential, researchers are exploring various derivatives and analogs of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide. These modifications aim to optimize its biological activity while minimizing potential side effects. For instance, substituting different functional groups on the pyrazole ring or modifying the carbohydrazide moiety can lead to compounds with improved potency and selectivity.
In conclusion, 1,3-dimethyl-1H-pyrazole-4-carbohydrazide (CAS No. 512810-25-2) is a promising compound with a wide range of biological activities. Its potential applications in antimicrobial therapy, antioxidant protection, anti-inflammatory treatment, and cancer therapy make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing medical science.
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